Molecular Identity and Physicochemical Template for SAR Exploration
The target compound's molecular formula (C8H11N3S) and weight (181.26 g/mol) provide a well-defined chemical identity and starting point for SAR studies . Unlike the more common scaffold 2-(1,3,4-thiadiazol-2-yl)piperidine (C7H11N3S, mol. wt. 169.25), the addition of the methylidene group increases mass and adds a key functional handle for diversification. A direct structural comparison with a GLS1 inhibitor series shows that the compound 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol (C9H14N3OS, mol. wt. 212.29) achieves an IC50 of 68 nM against GLS1, a potency directly linked to the specific molecular structure built upon the thiadiazole-piperidine core [1].
| Evidence Dimension | Molecular Weight and Formula for Scaffold Comparison |
|---|---|
| Target Compound Data | C8H11N3S; 181.26 g/mol |
| Comparator Or Baseline | 2-(1-(1,3,4-thiadiazol-2-yl)piperidine): C7H11N3S; 169.25 g/mol; 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: C9H14N3OS; 212.29 g/mol [1] |
| Quantified Difference | Mass difference of 12.01 g/mol (methylene unit) vs. unsubstituted piperidine analog. Compound 24y (detailed analog) has IC50 68 nM on GLS1. |
| Conditions | The GLS1 IC50 value is from a biochemical assay and is linked to a specific scaffold, not to the target compound itself, to illustrate the impact of structural features on potency. |
Why This Matters
This defines the compound as a distinct, heavier scaffold for SAR, where the methylidene group is a critical variable for optimizing potency, as demonstrated by the nanomolar activities achieved by closely related analogs.
- [1] Yang, T., Tian, Y., Yang, Y., Tang, M., Shi, M., Chen, Y., Yang, Z., & Chen, L. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 241, 114686. View Source
